[5-(2,4-Dichloro-phenyl)-4H-[1,2,4]triazol-3-ylsulfanyl]-acetic acid
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Overview
Description
[5-(2,4-Dichloro-phenyl)-4H-[1,2,4]triazol-3-ylsulfanyl]-acetic acid is a synthetic organic compound characterized by its unique structure, which includes a dichlorophenyl group, a triazole ring, and a sulfanyl-acetic acid moiety. This compound is of significant interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [5-(2,4-Dichloro-phenyl)-4H-[1,2,4]triazol-3-ylsulfanyl]-acetic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Triazole Ring: This can be achieved through a cyclization reaction involving hydrazine derivatives and appropriate nitriles under acidic or basic conditions.
Introduction of the Dichlorophenyl Group: This step often involves a nucleophilic substitution reaction where a dichlorophenyl halide reacts with the triazole intermediate.
Attachment of the Sulfanyl-Acetic Acid Moiety: This final step can be performed through a thiol-ene reaction or other suitable coupling reactions to introduce the sulfanyl-acetic acid group.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of green chemistry principles are often employed to enhance efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions
[5-(2,4-Dichloro-phenyl)-4H-[1,2,4]triazol-3-ylsulfanyl]-acetic acid can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The triazole ring can be reduced under specific conditions to yield dihydrotriazoles.
Substitution: The dichlorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride.
Substitution: Electrophiles such as halogens or nitro groups can be introduced using reagents like halogenating agents or nitrating mixtures.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrotriazoles.
Substitution: Halogenated or nitrated derivatives of the dichlorophenyl group.
Scientific Research Applications
[5-(2,4-Dichloro-phenyl)-4H-[1,2,4]triazol-3-ylsulfanyl]-acetic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or a ligand for receptor studies.
Medicine: Explored for its antimicrobial, antifungal, and anticancer properties.
Industry: Utilized in the development of new materials and as a precursor for agrochemicals.
Mechanism of Action
The mechanism of action of [5-(2,4-Dichloro-phenyl)-4H-[1,2,4]triazol-3-ylsulfanyl]-acetic acid involves its interaction with specific molecular targets. The triazole ring can bind to metal ions or enzyme active sites, inhibiting their function. The dichlorophenyl group enhances the compound’s lipophilicity, facilitating its passage through cell membranes. The sulfanyl-acetic acid moiety can interact with thiol groups in proteins, potentially leading to enzyme inhibition or modulation of signaling pathways.
Comparison with Similar Compounds
Similar Compounds
[5-(2,4-Dichlorophenyl)-4H-1,2,4-triazole-3-thiol]: Similar structure but lacks the acetic acid moiety.
[2,4-Dichlorophenoxyacetic acid (2,4-D)]: Shares the dichlorophenyl group but has a different functional group arrangement.
[1,2,4-Triazole derivatives]: Various compounds with the triazole ring but different substituents.
Uniqueness
[5-(2,4-Dichloro-phenyl)-4H-[1,2,4]triazol-3-ylsulfanyl]-acetic acid is unique due to its combination of a dichlorophenyl group, a triazole ring, and a sulfanyl-acetic acid moiety. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds, making it a valuable molecule for research and development in various fields.
Properties
IUPAC Name |
2-[[5-(2,4-dichlorophenyl)-1H-1,2,4-triazol-3-yl]sulfanyl]acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7Cl2N3O2S/c11-5-1-2-6(7(12)3-5)9-13-10(15-14-9)18-4-8(16)17/h1-3H,4H2,(H,16,17)(H,13,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FZAXATWDNNEIQC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)C2=NC(=NN2)SCC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7Cl2N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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